molecular formula C11H15BrN2O B1381579 [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol CAS No. 1565386-11-9

[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B1381579
CAS No.: 1565386-11-9
M. Wt: 271.15 g/mol
InChI Key: MYQGJYHUIDRYKZ-UHFFFAOYSA-N
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Description

[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a 4-amino-2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the 4-Amino-2-bromophenyl Group: This step involves the bromination of an aniline derivative followed by its coupling with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium thiolate, sodium amide, or sodium alkoxide in an appropriate solvent.

Major Products

    Oxidation: [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]carboxylic acid.

    Reduction: [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol.

    Substitution: [1-(4-Amino-2-thiophenyl)pyrrolidin-3-yl]methanol, [1-(4-Amino-2-aminophenyl)pyrrolidin-3-yl]methanol, etc.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]methanol: Similar structure but with a chlorine atom instead of a bromine atom.

    [1-(4-Amino-2-fluorophenyl)pyrrolidin-3-yl]methanol: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

    Bromine Substitution: The presence of a bromine atom can influence the compound’s reactivity and interaction with biological targets.

    Hydroxymethyl Group: The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and binding properties.

Biological Activity

The compound [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol, a pyrrolidine derivative, has garnered attention in recent research for its potential biological activities, particularly in antibacterial and antifungal domains. This article synthesizes available literature to explore its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A pyrrolidine ring which is known for its role in various bioactive compounds.
  • A bromine atom and an amino group on the phenyl ring, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structural motifs demonstrated activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of halogen substituents, such as bromine, is often linked to enhanced antimicrobial activity. In particular, the 4-bromo substitution on the phenyl ring has been associated with increased potency against bacterial strains .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activities. Related studies have shown that pyrrolidine derivatives can inhibit the growth of fungal strains like Candida albicans.

Key Findings:

  • Compounds structurally similar to this compound demonstrated antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly impact the biological activity of pyrrolidine derivatives:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (like bromine) enhances the compound's ability to interact with microbial targets.
  • Substituent Positioning: The positioning of substituents on the phenyl ring affects potency; for example, substitutions at para or ortho positions generally yield better antibacterial effects compared to meta substitutions .

Case Studies

Recent case studies focusing on similar compounds have illustrated their potential in therapeutic applications:

  • Antitumor Effects: A study involving a related pyrrolidine compound showed significant reductions in tumor viability in breast cancer models, suggesting a broader applicability of pyrrolidine derivatives in oncology .
  • In Vivo Studies: Research demonstrated that certain pyrrolidine derivatives administered in vivo effectively reduced tumor growth without significant adverse effects on overall health markers in animal models .

Properties

IUPAC Name

[1-(4-amino-2-bromophenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-5-9(13)1-2-11(10)14-4-3-8(6-14)7-15/h1-2,5,8,15H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQGJYHUIDRYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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